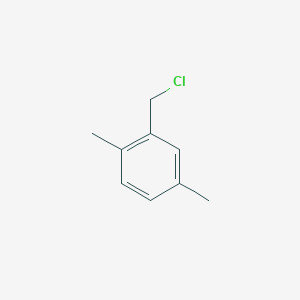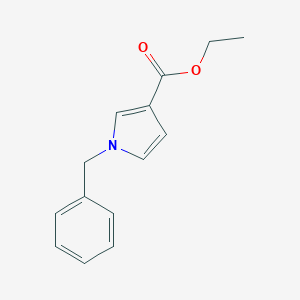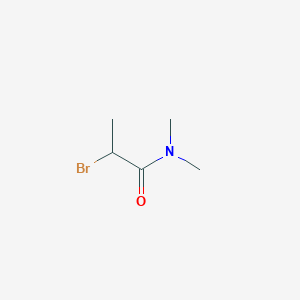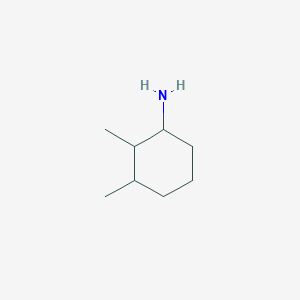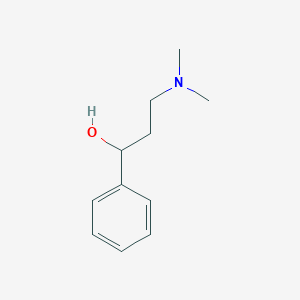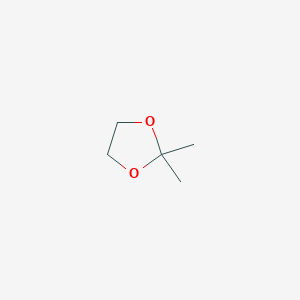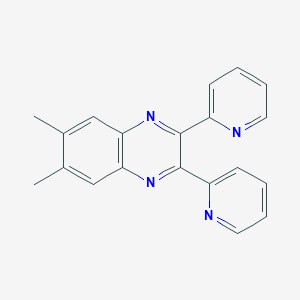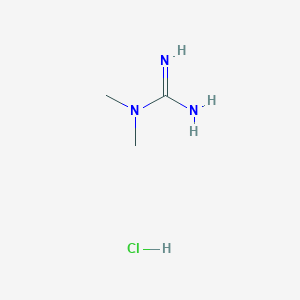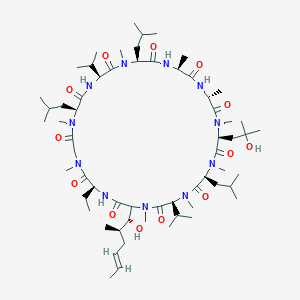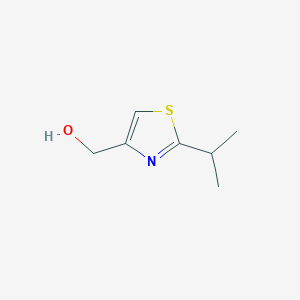![molecular formula C3H7NO2 B146759 Sarcosine, [glycine 1-14C] CAS No. 134767-26-3](/img/structure/B146759.png)
Sarcosine, [glycine 1-14C]
描述
Sarcosine, also known as N-methylglycine, is a naturally occurring amino acid derivative found in muscles and other body tissues. It is an intermediate and byproduct in the synthesis and degradation of glycine. The compound Sarcosine, [glycine 1-14C], is a radiolabeled form of sarcosine where the glycine moiety is labeled with carbon-14, a radioactive isotope. This labeling allows for the tracking and study of sarcosine’s metabolic pathways and interactions within biological systems .
准备方法
Synthetic Routes and Reaction Conditions: Sarcosine can be synthesized through the reaction of chloroacetic acid with methylamine. The reaction proceeds as follows:
ClCH2COOH+CH3NH2→CH3NHCH2COOH+HCl
This reaction is typically carried out in an aqueous medium under controlled temperature and pH conditions to optimize yield .
Industrial Production Methods: In industrial settings, sarcosine is produced through the methylation of glycine using formaldehyde and hydrogen in the presence of a catalyst. This method is efficient and scalable for large-scale production .
Types of Reactions:
Oxidation: Sarcosine can be oxidized to glycine by the enzyme sarcosine dehydrogenase. This reaction involves the removal of a methyl group and the addition of a hydroxyl group.
Reduction: Sarcosine can undergo reduction reactions, although these are less common in biological systems.
Substitution: Sarcosine can participate in substitution reactions, particularly in the formation of derivatives for various applications
Common Reagents and Conditions:
Oxidation: Common reagents include sarcosine oxidase and other oxidative enzymes. Conditions typically involve physiological pH and temperature.
Substitution: Reagents such as alkyl halides can be used for substitution reactions, often under basic conditions to facilitate nucleophilic attack.
Major Products:
Oxidation: The major product is glycine.
Substitution: Depending on the substituent, various N-alkylated glycine derivatives can be formed.
科学研究应用
Sarcosine, [glycine 1-14C], has a wide range of applications in scientific research:
Chemistry: Used as a tracer in metabolic studies to understand the pathways and kinetics of glycine and sarcosine metabolism.
Biology: Helps in studying the role of sarcosine in cellular processes and its conversion to glycine.
Medicine: Investigated as a potential biomarker for prostate cancer. .
Industry: Utilized in the production of biodegradable surfactants and as a reagent in organic synthesis
作用机制
Sarcosine exerts its effects primarily through its role as an inhibitor of the glycine transporter-1. By inhibiting this transporter, sarcosine increases the concentration of glycine in the synaptic cleft, thereby enhancing glycine-mediated neurotransmission through the N-methyl-D-aspartate (NMDA) receptor. This mechanism is particularly relevant in the context of neurological disorders such as schizophrenia .
相似化合物的比较
Sarcosine is similar to other amino acid derivatives such as:
Dimethylglycine: Another derivative of glycine with two methyl groups.
Betaine (Trimethylglycine): Contains three methyl groups and is involved in methylation reactions in the body.
Creatine: A compound related to sarcosine that plays a crucial role in energy storage and supply in muscles
Uniqueness: Sarcosine’s role as a glycine transporter-1 inhibitor and its potential as a biomarker for prostate cancer distinguish it from other similar compounds. Its ability to modulate NMDA receptor activity also sets it apart in the context of neurological research .
属性
IUPAC Name |
2-(methylamino)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7NO2/c1-4-2-3(5)6/h4H,2H2,1H3,(H,5,6)/i3+2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSYKKLYZXJSNPZ-YZRHJBSPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC[14C](=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
91.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
